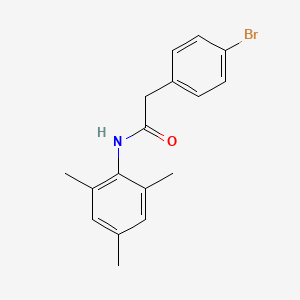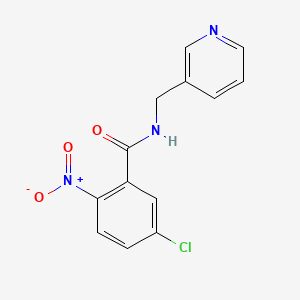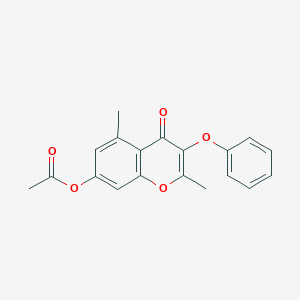
2-(4-bromophenyl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-mesitylacetamide, also known as BAM, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-mesitylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-bromophenyl)-N-mesitylacetamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenyl)-N-mesitylacetamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. 2-(4-bromophenyl)-N-mesitylacetamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-mesitylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(4-bromophenyl)-N-mesitylacetamide has also been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. In addition, 2-(4-bromophenyl)-N-mesitylacetamide has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-N-mesitylacetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-(4-bromophenyl)-N-mesitylacetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(4-bromophenyl)-N-mesitylacetamide has been shown to have some toxicity in animal studies, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-bromophenyl)-N-mesitylacetamide. One area of interest is the potential use of 2-(4-bromophenyl)-N-mesitylacetamide in the treatment of neuropathic pain. Another area of interest is the development of more potent and selective 2-(4-bromophenyl)-N-mesitylacetamide analogs. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-mesitylacetamide and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-mesitylacetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. While there are some limitations to using 2-(4-bromophenyl)-N-mesitylacetamide in lab experiments, it has a number of advantages and is a promising area of research for the future.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-mesitylacetamide involves the reaction of 4-bromobenzoyl chloride and N-mesitylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-mesitylacetamide.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-14-4-6-15(18)7-5-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMKECDKSZBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)
